![molecular formula C15H18N2O2 B377232 N-[4-(diethylamino)phenyl]-2-furancarboxamide](/img/structure/B377232.png)
N-[4-(diethylamino)phenyl]-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diethylamino)phenyl]-2-furancarboxamide is an aromatic amide and a member of furans.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : N-[4-(Diethylamino)Phenyl]-2-Furancarboxamide and its derivatives have been synthesized for various applications. For instance, a series of derivatives with anti-allergic activity were created through a novel rearrangement of 2-(N-phenylamino)-4,5-dihydro-4-oxo-3-furancarboxylic acids, highlighting the chemical flexibility and potential therapeutic use of these compounds (Mack et al., 1987).
Chemical Structure Analysis : Detailed analysis of the chemical structure of related compounds, such as N-phenylfuran-2-carboxamide, reveals insights into molecular interactions and hydrogen bonding patterns, which are crucial for understanding the compound's behavior in biological systems (Pavlović et al., 2004).
Biomedical Research
Antitumor Agents : Research has explored the use of phenyl-substituted derivatives of similar compounds as potential antitumor agents. These studies focus on compounds with minimal DNA association constants, offering a pathway for designing drugs with solid tumor activity (Atwell et al., 1989).
Inhibitors of Gene Expression : Compounds with a similar structure have been investigated for their ability to inhibit NF-kappaB and AP-1 gene expression. This research is significant for developing treatments for conditions where these transcription factors are involved (Palanki et al., 2000).
Antibacterial Activities : Some derivatives have shown potential in antibacterial activities against drug-resistant bacteria, highlighting the compound's potential for addressing antibiotic resistance challenges (Siddiqa et al., 2022).
Pharmaceutical Development
Radiotracer Development : Certain derivatives have been developed as PET radiotracers, specifically targeting macrophage colony-stimulating factor 1 receptor (CSF1R) in microglia. This has implications for imaging neuroinflammation and studying neuropsychiatric disorders (Horti et al., 2019).
Fluorescence Probes : Research into the fluorescence properties of derivatives, like N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide, has led to the development of fluorescent probes for various environmental and biological conditions (Huang & Tam-Chang, 2010).
properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-3-17(4-2)13-9-7-12(8-10-13)16-15(18)14-6-5-11-19-14/h5-11H,3-4H2,1-2H3,(H,16,18) |
InChI Key |
MTRAVDMFUGBQBM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



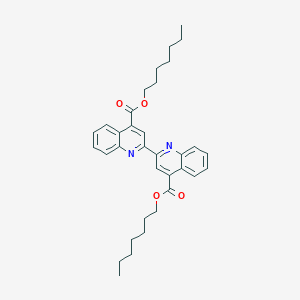
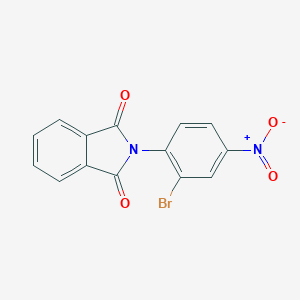
![N-[(5-methyl-2-furyl)methylene]-N-(4'-{[(5-methyl-2-furyl)methylene]amino}[1,1'-biphenyl]-4-yl)amine](/img/structure/B377153.png)
![5-Amino-3-(dicyanomethylene)-1,8,8-trimethyl-2-azabicyclo[2.2.2]oct-5-ene-4,6-dicarbonitrile](/img/structure/B377155.png)
![Diisopropyl 1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl phosphate](/img/structure/B377157.png)
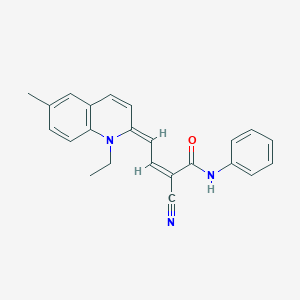
![1-N,2-N-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]cyclopropane-1,2-dicarboxamide](/img/structure/B377160.png)
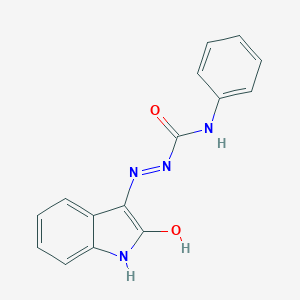

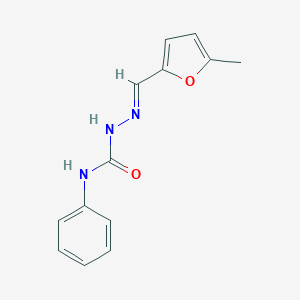
![4-({4'-[(3-Carboxypropanoyl)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}amino)-4-oxobutanoic acid](/img/structure/B377167.png)
![Methyl 4-({4'-[(4-methoxy-4-oxobutanoyl)amino][1,1'-biphenyl]-4-yl}amino)-4-oxobutanoate](/img/structure/B377168.png)

